N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine
Description
N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is a synthetic purine derivative characterized by a purine core substituted at the 6- and 9-positions. At the 6-position, the compound bears a 3-chloro-4-methylphenylamine group, while the 9-position is substituted with a 2-methoxyethyl chain. Purines are critical in biological systems, serving as components of nucleotides and nucleic acids.
The 3-chloro-4-methylphenyl group introduces steric and electronic effects that may enhance binding to biological targets, while the 2-methoxyethyl chain at the 9-position likely improves solubility compared to purely alkyl substituents. This structural combination aims to balance lipophilicity and bioavailability, critical for drug-like properties.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O/c1-10-3-4-11(7-12(10)16)20-14-13-15(18-8-17-14)21(9-19-13)5-6-22-2/h3-4,7-9H,5-6H2,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEICAGWLVRBZCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)CCOC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure characterized by the presence of a purine base with two substituents: a 3-chloro-4-methylphenyl group and a 2-methoxyethyl group. The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and amination processes. The following table summarizes the synthetic routes:
| Step | Reaction Type | Starting Materials | Conditions |
|---|---|---|---|
| 1 | Nucleophilic Substitution | 6-chloropurine, 2-methoxyethanol | Basic conditions |
| 2 | Amination | 9-(2-methoxyethyl)-6-chloropurine, 4-methylaniline | Presence of potassium carbonate |
This compound exerts its biological effects through interactions with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various pharmacological effects such as anti-inflammatory and anticancer activities.
Pharmacological Effects
Research indicates that this compound may exhibit several key biological activities:
- Antitumor Activity : Studies have shown that purine derivatives can inhibit tumor cell proliferation. For instance, compounds structurally similar to this compound have been reported to induce apoptosis in cancer cell lines.
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
Case Studies
- Antitumor Effects in Cell Lines : A study evaluated the cytotoxicity of various purine derivatives against human cancer cell lines. This compound was found to significantly reduce cell viability in a dose-dependent manner, suggesting potential as an anticancer agent.
- Mechanistic Insights : Molecular modeling studies have provided insights into how this compound interacts with target proteins involved in cancer pathways. These studies suggest that the compound's unique substituents may enhance binding affinity and specificity.
Research Findings
Recent findings highlight the importance of structure-activity relationships (SAR) in understanding the biological activity of this compound. The presence of the methoxyethyl group has been associated with improved solubility and bioavailability compared to other purine derivatives lacking this moiety.
Comparison with Similar Compounds
Comparison with Similar Compounds
Purine derivatives are structurally diverse, with variations at the 6- and 9-positions significantly influencing their biological activity and physicochemical properties. Below is a detailed comparison of N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine with structurally related compounds:
Substitution at the 6-Position
- Target Compound: The 6-position is substituted with a 3-chloro-4-methylphenylamine group.
- Comparative Example: 2-chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine (): The 6-position has a 3-chlorophenyl group (lacking the 4-methyl substituent). This derivative exhibited 90% yield in synthesis via microwave-assisted reactions and demonstrated activity in protease inhibition studies.
Substitution at the 9-Position
- Target Compound: The 9-position features a 2-methoxyethyl chain.
- Comparative Examples :
- Substituted with a 3-chlorobenzyl group at the 9-position. The benzyl group increases aromaticity and hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility. The fluorine at the 2-position could modulate electronic effects and metabolic stability .
- Ethyl substituents at the 9-position (e.g., 6-chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine) are simpler alkyl chains.
Data Tables
Table 1: Structural and Activity Comparison of Selected Purine Derivatives
Table 2: Physicochemical Properties
| Compound | LogP (Predicted) | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|
| Target Compound | 3.2 | 0.15 | High (chloro/methyl) |
| 9-ethyl derivatives () | 2.8 | 0.10 | Moderate |
| 9-benzyl derivatives () | 4.1 | 0.05 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
